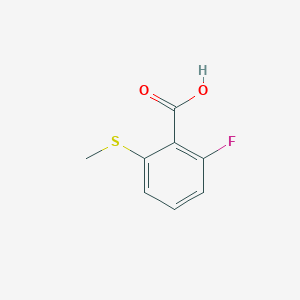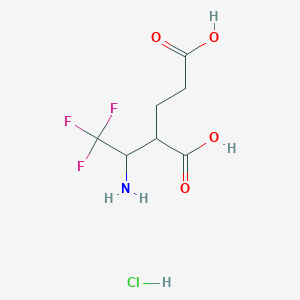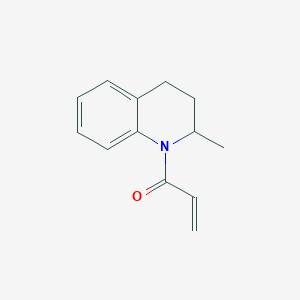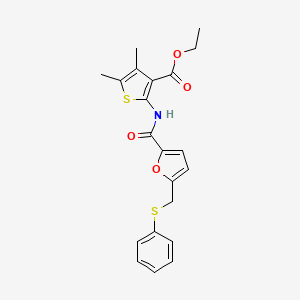
8-((2-(dimethylamino)ethyl)amino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-((2-(dimethylamino)ethyl)amino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H23FN6O2 and its molecular weight is 374.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxic Activity
Research has explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which include derivatives structurally related to the queried compound. These compounds have shown potent cytotoxic activities against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cells, demonstrating potential as anticancer agents (Deady et al., 2003).
Neurodegenerative Disease Treatment
Derivatives of the compound have been designed as multitarget drugs for neurodegenerative diseases. These include water-soluble tricyclic xanthine derivatives evaluated for their binding affinity at adenosine receptor subtypes and their ability to inhibit monoamine oxidases. Such compounds have shown promise for symptomatic as well as disease-modifying treatment of neurodegenerative diseases, offering potential advantages over single-target therapeutics (Brunschweiger et al., 2014).
Antitumor and Antiviral Activities
Amino-substituted derivatives related to the queried compound have been synthesized and evaluated for their in vitro antitumor activity and cardiotoxicity. Some derivatives demonstrated significant antitumor potency, including against solid tumors and leukemia cells, with low relative cardiotoxicity. This highlights their potential as therapeutic agents for cancer treatment (Sami et al., 1995).
Antirhinovirus Activity
Research on 8-substituted analogues of related compounds has shown activity against rhinovirus type 1B, highlighting the potential of these derivatives in treating viral infections. Among these analogues, certain compounds were identified as highly active, indicating their utility in antiviral therapy (Kelley et al., 1991).
Molecular Structure and Interaction Studies
Studies on theophylline derivatives structurally related to the queried compound have contributed to understanding molecular structures and interactions, particularly in the context of hydrogen bonding and molecular stability. This research provides insights into the design and synthesis of new compounds with potential therapeutic applications (Karczmarzyk et al., 1995).
properties
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN6O2/c1-22(2)10-9-20-17-21-15-14(16(26)24(4)18(27)23(15)3)25(17)11-12-5-7-13(19)8-6-12/h5-8H,9-11H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWOELYWRQVMPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCN(C)C)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-6-[5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2556873.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B2556874.png)
![3-(4-methylbenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2556876.png)
![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2556877.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde](/img/structure/B2556879.png)



![(2E)-4-({1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridin-3-yl}formamido)-N-methylbut-2-enamide](/img/structure/B2556886.png)



![3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2556891.png)